molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

Número de catálogo: B1666211
Número CAS: 486424-20-8
Peso molecular: 453.5 g/mol
Clave InChI: FHCSBLWRGCOVPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    AZ2858: es un selectivo con un .

  • GSK-3 es una enzima crucial involucrada en varios procesos celulares, incluyendo la proliferación celular, diferenciación y apoptosis. La inhibición de GSK-3 puede tener efectos significativos en las vías de señalización celular.
  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para AZ2858 no están disponibles fácilmente en la literatura. se sintetiza a través de procesos químicos en laboratorios de investigación.
    • Para la producción industrial, sería necesaria una mayor optimización y ampliación de escala, pero esta información es propietaria y no se divulga públicamente.
  • Análisis De Reacciones Químicas

    • AZ2858 probablemente experimenta varias reacciones debido a su actividad inhibitoria de GSK-3. Estas reacciones pueden incluir fosforilación, desfosforilación e interacciones con otros componentes celulares.
    • Los reactivos y condiciones comunes utilizados en estas reacciones dependerían del contexto y la aplicación específicos. Se necesitan estudios detallados para dilucidar los mecanismos y productos exactos.
  • Aplicaciones Científicas De Investigación

      Química: AZ2858 sirve como un valioso compuesto de herramienta para estudiar las vías relacionadas con GSK-3 y las cascadas de señalización.

      Biología: Los investigadores utilizan AZ2858 para investigar la señalización Wnt, la determinación del destino celular y la diferenciación de células madre.

      Medicina: Sus posibles aplicaciones terapéuticas incluyen trastornos relacionados con los huesos, enfermedades neurodegenerativas y cáncer.

      Industria: Si bien no se utiliza directamente en la industria, la comprensión de la inhibición de GSK-3 puede informar el desarrollo de fármacos y las estrategias de tratamiento de enfermedades.

  • Mecanismo De Acción

    • AZ2858 inhibe GSK-3, lo que lleva a la estabilización de β-catenina y la activación de la vía Wnt. Esta activación influye en la expresión génica, el destino celular y la homeostasis tisular.
    • Los objetivos moleculares implican a la propia GSK-3, β-catenina y efectores posteriores. Las vías exactas pueden variar según el contexto celular.
  • Comparación Con Compuestos Similares

    • La singularidad de AZ2858 reside en su selectividad para GSK-3 y su capacidad para activar la señalización Wnt.
    • Los compuestos similares incluyen otros inhibidores de GSK-3 como BAY 11-7082 , P5091 y LDN-57444 . sus mecanismos y aplicaciones difieren.

    Actividad Biológica

    AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

    GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.

    Fracture Healing in Rats

    A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:

    • Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
    • Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
    Time PointMineral Density Increase (%)Mineral Content Increase (%)Strength Increase
    2 Weeks2881Significant
    3 Weeks3893Significant

    These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.

    Oncological Applications

    This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:

    • Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
    • Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .

    Case Studies and Clinical Trials

    Clinical investigations have further elucidated the role of this compound in treating various conditions:

    • CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
    DiseaseClinical Trials Involved
    Alzheimer’sMultiple trials
    Bipolar DisorderSeveral inhibitors used
    GliomaOngoing studies

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of AZD2858 in modulating Wnt/β-catenin signaling?

    this compound inhibits glycogen synthase kinase-3 (GSK-3α/β), stabilizing β-catenin by preventing its phosphorylation and degradation. This leads to β-catenin nuclear translocation and activation of Wnt target genes, promoting processes like osteogenesis and stem cell proliferation . For validation, researchers should perform nuclear/cytoplasmic fractionation followed by Western blotting to quantify β-catenin accumulation (e.g., in SCAPs or U87 glioma cells) .

    Q. How should this compound concentrations be optimized for in vitro cytotoxicity assays?

    Dose-response curves in glioma cell lines (e.g., U251, U87) show significant survival reduction at 500 nM–1 µM this compound, with IC₅₀ values varying by cell type. Use CCK-8 or EdU assays to quantify viability/proliferation, and validate morphology changes via phase-contrast imaging at 24–48 hours post-treatment .

    Q. What in vivo models are suitable for studying this compound’s bone-healing effects?

    Rat fracture models treated orally with 20 mg/kg this compound daily demonstrate increased trabecular bone mass and accelerated fracture repair. Key endpoints include micro-CT analysis of bone mineral density (BMD) and histochemical staining for osteogenic markers (e.g., ALP, osteocalcin) .

    Advanced Research Questions

    Q. How can single-cell sequencing resolve this compound’s heterogeneous effects on stem cell populations?

    Single-cell RNA-seq of this compound-treated SCAPs identified distinct clusters (e.g., SCAPs-TPM2, SCAPs-MYH11) with upregulated genes (PRKCA, SMURF2) linked to Wnt signaling. Use pseudotime trajectory analysis (Monocle3) to map differentiation pathways and infer regulatory networks .

    Q. What experimental designs address contradictory findings on this compound’s role in cancer proliferation?

    this compound reduces U87 glioma proliferation by downregulating TGF-β/CDK pathways but enhances colorectal cancer cell apoptosis when combined with FOLFIRI. To reconcile context-dependent effects, employ transcriptomic profiling (RNA-seq) and functional assays (e.g., 3D spheroid invasion, Ki67 staining) across multiple cell lines .

    Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

    In HCT116 colorectal cancer, this compound disrupts TopBP1 condensates, inhibiting ATR/Chk1 signaling and potentiating SN-38 (a topoisomerase inhibitor). Use co-treatment assays with γH2AX/phospho-Chk1 staining to quantify DNA damage synergy and comet assays to assess replication stress .

    Q. What methodologies optimize this compound delivery in tissue engineering?

    Hydrogel-loaded this compound enhances localized bone regeneration in rat models. For in vitro testing, incorporate this compound into alginate or PEG hydrogels and measure osteogenic differentiation via qPCR (e.g., RUNX2, SP7) and Alizarin Red staining .

    Q. Methodological Considerations

    Q. How to control for off-target effects in GSK-3 inhibition studies?

    Compare this compound with selective GSK-3 inhibitors (e.g., CHIR99021) and use rescue experiments (e.g., β-catenin siRNA) to confirm pathway specificity. Include negative controls (e.g., solvent-only treatment) in Western blot and immunofluorescence assays .

    Q. What statistical approaches are recommended for analyzing this compound dose-response data?

    Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. For single-cell or omics data, apply Benjamini-Hochberg correction for multiple comparisons and cluster-specific differential expression analysis (e.g., Seurat’s FindMarkers) .

    Q. How to validate this compound’s impact on β-catenin nuclear translocation?

    Combine immunofluorescence (β-catenin/DAPI co-staining) with subcellular fractionation. Quantify nuclear β-catenin intensity using ImageJ and confirm transcriptional activity via luciferase reporters (TOPflash/FOPflash) .

    Propiedades

    IUPAC Name

    3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHCSBLWRGCOVPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N7O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    486424-20-8
    Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.